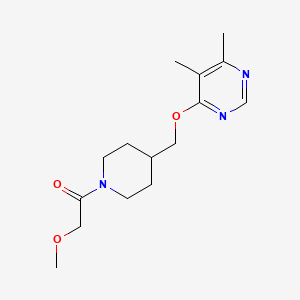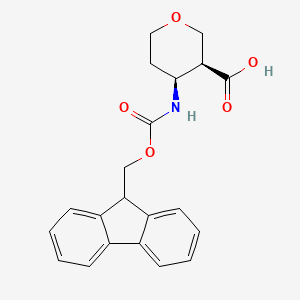![molecular formula C12H15NO5S B2819990 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid CAS No. 757192-77-1](/img/structure/B2819990.png)
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is a biochemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 . It is primarily used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is defined by its molecular formula, C12H15NO5S . This formula indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
“4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is a solid at room temperature . Its molecular weight is 285.32 .Aplicaciones Científicas De Investigación
Catalyst Development
4,4′-(Butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, a compound related to the chemical structure of interest, has been utilized in the synthesis of polyhydroquinoline derivatives through a Hantzsch condensation process. This research highlights its role as a novel, efficient catalyst that can be reused multiple times without losing its catalytic activity, offering an eco-friendly and cost-effective solution for the production of important chemical compounds (Goli-Jolodar, Shirini, & Seddighi, 2016).
Crystal Engineering
The compound has implications in crystal engineering, as demonstrated by the study of multicomponent crystals formed between baclofen (a structurally related γ-amino acid) and various carboxylic acids. This research underlines the potential of gamma amino acids in crystal design, offering insights into conformation, protonation, and intermolecular interactions within crystal structures, which could inform the development of new materials (Báthori & Kilinkissa, 2015).
Fuel Cell Technology
In the field of fuel cell technology, the synthesis of novel sulfonated polyimides from diamine monomers demonstrates the application of sulfonated compounds in creating membranes with high proton conductivity and good water stability. This research presents a significant advancement in developing more efficient and durable materials for fuel cells (Fang et al., 2002).
Photonic and Electrochemical Properties
A study on ruthenium aminophenanthroline metallopolymer films, electropolymerized from an ionic liquid, reveals the potential of these compounds in photonic and electrochemical applications. The research highlights the differences in film morphology and charge transport rates depending on the polymerization medium, which could lead to innovations in electronic and optoelectronic devices (Venkatanarayanan et al., 2008).
Molecular Docking and Drug Design
Further emphasizing the utility in drug design, molecular docking and structural analysis of sulfonamides, including 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have provided valuable insights into their reactivity and potential as nonlinear optical materials. These studies contribute to understanding the interaction mechanisms at the molecular level, facilitating the design of more effective drugs and materials with enhanced properties (Raju et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-acetylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)10-4-6-11(7-5-10)19(17,18)13-8-2-3-12(15)16/h4-7,13H,2-3,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJIZVUMMYPPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)

![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)
